molecular formula C12H12BrNO3 B1380744 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid CAS No. 1263213-64-4

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

Cat. No.: B1380744
CAS No.: 1263213-64-4
M. Wt: 298.13 g/mol
InChI Key: VLXUYAVIPVELKB-UHFFFAOYSA-N
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Description

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid typically involves the bromination of 3,3-dimethyl-2-oxoindoline followed by acylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetic acid . The brominated intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which can significantly influence its chemical reactivity and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-12(2)8-5-7(13)3-4-9(8)14(11(12)17)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXUYAVIPVELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
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2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
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2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
Reactant of Route 4
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2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
Reactant of Route 5
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2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid
Reactant of Route 6
2-(5-Bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetic acid

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